1-(2-Bromo-5-ethoxy-4-methyl-phenyl)-ethylamine hydrochloride
Overview
Description
1-(2-Bromo-5-ethoxy-4-methyl-phenyl)-ethylamine hydrochloride is a useful research compound. Its molecular formula is C11H17BrClNO and its molecular weight is 294.61 g/mol. The purity is usually 95%.
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Scientific Research Applications
Metabolism Studies
- Study on 2C-B Metabolism in Rats : A study by Kanamori et al. (2002) investigated the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, which shares a structural similarity to the compound . This research could be relevant for understanding the metabolic pathways and potential biological activity of related compounds (Kanamori et al., 2002).
Synthetic Chemistry
- Synthesis of Benzo[b]thiophen Derivatives : Research by Chapman et al. (1973) on benzo[b]thiophen derivatives, including the synthesis of various ethylamines and their pharmacological potential, could provide insights into synthetic pathways and potential applications of similar compounds (Chapman et al., 1973).
Pharmacological Activity
- Study on Antidepressant Activity : A study by Yardley et al. (1990) on 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives examined their potential as antidepressants. This study might provide a perspective on the pharmacological activities of structurally related compounds (Yardley et al., 1990).
Antiviral Research
- Broad-Spectrum Antiviral Compound Arbidol : The study of Arbidol, a compound containing an ethylamine group, by Boriskin et al. (2008), might offer insights into the potential antiviral applications of related compounds (Boriskin et al., 2008).
Biochemical Analysis
- Determination of Biogenic Amines in Brain Tissue : A study by Herregodts et al. (1985) on the extraction of monoamines and their metabolites from brain tissue samples could be relevant for biochemical analysis involving similar compounds (Herregodts et al., 1985).
Properties
IUPAC Name |
1-(2-bromo-5-ethoxy-4-methylphenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO.ClH/c1-4-14-11-6-9(8(3)13)10(12)5-7(11)2;/h5-6,8H,4,13H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSWTZZKDAPVLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)Br)C(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.